3-Methyl-2-pentenedioic acid ethyl ester

Description

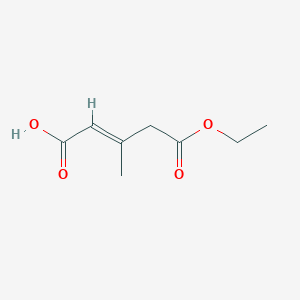

Structure

3D Structure

Properties

IUPAC Name |

(E)-5-ethoxy-3-methyl-5-oxopent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-12-8(11)5-6(2)4-7(9)10/h4H,3,5H2,1-2H3,(H,9,10)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSCDBPORGOEGP-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C/C(=C/C(=O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130007-49-7 | |

| Record name | 3-Methyl-2-pentenedioic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130007497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Reactivity and Mechanistic Pathways

Nucleophilic and Electrophilic Addition Reactions to the C=C Double Bond

The carbon-carbon double bond in 3-methyl-2-pentenedioic acid ethyl ester is electron-deficient due to the conjugation with the ester's carbonyl group. This electronic feature makes the β-carbon susceptible to attack by nucleophiles in a conjugate or 1,4-addition, famously known as the Michael reaction. libretexts.orglibretexts.org This reaction is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. spcmc.ac.inresearchgate.net

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate. masterorganicchemistry.com This enolate is then protonated to yield the final addition product. libretexts.org The reaction is thermodynamically favorable as it results in the formation of a strong C-C single bond at the expense of a weaker C=C pi bond. libretexts.orgmasterorganicchemistry.com Common nucleophiles (Michael donors) include stabilized enolates (e.g., from malonic esters), amines, and thiols. researchgate.net Conversely, the double bond can also undergo electrophilic addition, although this is less common due to its electron-deficient nature. Reactions like hydroboration can be directed to occur, often with specific catalysts, to achieve addition across the double bond. rsc.org

Regioselectivity: The regioselectivity of addition reactions is highly dependent on the nature of the nucleophile and reaction conditions. masterorganicchemistry.commasterorganicchemistry.com Strong, "hard" nucleophiles like Grignard reagents or organolithium compounds tend to favor 1,2-addition, attacking the electrophilic carbonyl carbon directly. libretexts.orgmasterorganicchemistry.com In contrast, "soft," stabilized nucleophiles, such as the enolate of diethyl malonate or Gilman cuprates, preferentially undergo 1,4-conjugate addition to the β-carbon. masterorganicchemistry.comlscollege.ac.in This selectivity arises because the 1,2-addition is often kinetically controlled and faster, while the 1,4-addition is thermodynamically more stable and can be reversible with weaker bases. libretexts.org

Stereoselectivity: When the addition reaction creates new stereocenters, controlling the stereoselectivity becomes crucial. libretexts.org The planarity of the enolate intermediate formed during a Michael addition means that the subsequent protonation can potentially occur from either face, leading to a mixture of diastereomers if another stereocenter is present. However, the use of chiral catalysts or auxiliaries can induce facial selectivity, leading to the preferential formation of one enantiomer or diastereomer. The steric hindrance posed by the methyl group at the C-3 position and the substituents on the incoming nucleophile also play a significant role in directing the stereochemical outcome of the addition. masterorganicchemistry.com

| Nucleophile Type | Predominant Reaction Pathway | Rationale |

|---|---|---|

| Soft Nucleophiles (e.g., Enolates, Cuprates, Thiols) | 1,4-Conjugate Addition (Michael Addition) | Thermodynamically controlled, reversible, favored by stable carbanions. |

| Hard Nucleophiles (e.g., Grignard Reagents, Organolithiums) | 1,2-Addition to Carbonyl | Kinetically controlled, fast, irreversible addition to the carbonyl carbon. |

| Amines and Alcohols | 1,4-Conjugate Addition | Reversible 1,2-addition allows for the thermodynamically favored 1,4-product to dominate. libretexts.org |

Transformations Involving the Ester Functionalities

The two ethyl ester groups are key sites for a variety of functional group interconversions, providing pathways to other important classes of compounds.

The ethyl ester groups can be hydrolyzed under either acidic or basic conditions to yield the corresponding 3-methyl-2-pentenedioic acid. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. This process is generally irreversible. Acid-catalyzed hydrolysis, using a strong acid in the presence of excess water, is an equilibrium process.

Interesterification, or transesterification, involves the reaction of the diester with a different alcohol in the presence of an acid or base catalyst. This reaction exchanges the ethyl groups for the alkyl group of the new alcohol, which is useful for modifying the properties of the molecule.

Amides can be synthesized from the diester, typically by reaction with a primary or secondary amine. mdpi.com This transformation is often more challenging than with more reactive carboxylic acid derivatives like acid chlorides and may require elevated temperatures or catalysts. mdpi.com The reaction proceeds via nucleophilic acyl substitution. The resulting products can be mono-amides or diamides, depending on the stoichiometry of the amine used. The synthesis of various carboxylic acid derivatives often begins with the hydrolysis of the ester to the dicarboxylic acid, which can then be converted to more reactive species like acid chlorides using reagents such as thionyl chloride (SOCl₂). youtube.com These acid chlorides are versatile intermediates for the synthesis of amides, anhydrides, and other esters.

Cyclization Reactions and Ring-Forming Transformations of the Pentenedioic Acid Backbone

The bifunctional nature of the 3-methyl-2-pentenedioic acid backbone makes it an excellent substrate for cyclization reactions to form various heterocyclic and carbocyclic systems. researchgate.net Intramolecular reactions, such as the Dieckmann condensation, can be employed to form five- or six-membered rings. For instance, treatment with a strong base like sodium ethoxide can induce an intramolecular Claisen condensation between one ester group and the α-carbon of the other, leading to the formation of a cyclic β-keto ester.

Furthermore, the diester can react with dinucleophiles to construct heterocyclic rings. For example, condensation with reagents like urea (B33335) or amidines can lead to the formation of six-membered rings such as barbituric acid derivatives or pyridopyrimidines. nih.gov These ring-forming transformations are powerful tools for building molecular complexity from a relatively simple acyclic precursor.

| Reagent/Condition | Reaction Type | Product Class |

|---|---|---|

| Strong Base (e.g., NaOEt) | Dieckmann Condensation | Cyclic β-keto esters |

| Urea | Condensation/Cyclization | Barbituric acid derivatives nih.gov |

| Hydrazine | Condensation/Cyclization | Pyrazolidinedione derivatives |

| 1,3-Dinucleophiles | Cyclocondensation | Six-membered malonyl heterocycles nih.gov |

Investigating Reaction Mechanisms through Isotopic Labeling and Kinetic Studies

Understanding the precise mechanisms of the reactions involving this compound can be achieved through advanced analytical techniques. researchgate.net Isotopic labeling is a powerful method to trace the path of atoms through a reaction. wikipedia.org For example, by replacing a hydrogen atom with its heavier isotope, deuterium, one can perform a kinetic isotope effect (KIE) study. If the rate of the reaction changes upon this substitution, it indicates that the bond to this hydrogen is being broken in the rate-determining step of the reaction. youtube.com This technique could be applied to study the deprotonation step in Michael additions or the proton transfer in enolate formation. youtube.com

Kinetic studies, which measure reaction rates under varying conditions (e.g., concentration, temperature), provide quantitative data about the reaction's mechanism. researchgate.netnih.gov For instance, determining the rate law for the hydrolysis of the diester can elucidate the roles of the reactants in the rate-determining step. For Michael additions, kinetic data can help distinguish between different proposed mechanisms and rationalize the observed regioselectivity and stereoselectivity. researchgate.net While specific kinetic studies on this compound are not extensively documented, the principles derived from studies on similar α,β-unsaturated carbonyl compounds are directly applicable. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and deduce the connectivity between atoms.

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum for 3-Methyl-2-pentenedioic acid ethyl ester is predicted to show distinct signals corresponding to the different types of protons. The ethyl ester group will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, arising from coupling to each other. The methyl group attached to the double bond is expected to appear as a singlet, while the olefinic proton will also be a singlet. The methylene group adjacent to the carboxylic acid would likely appear as a singlet as well.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments. libretexts.org For this compound, distinct signals are expected for the two carbonyl carbons (one ester, one acid), the two sp² hybridized carbons of the double bond, the sp³ hybridized carbons of the ethyl group, the methyl group on the double bond, and the methylene group adjacent to the acid. Carbonyl carbons are typically found in the most downfield region of the spectrum (160-220 ppm). libretexts.org

| Predicted ¹H NMR Data for this compound | ||||

| Assignment | Structure Fragment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | -COOCH₂CH₃ | ~1.2-1.4 | Triplet (t) | 3H |

| C3-Methyl | =C(CH₃ )CH₂- | ~2.0-2.2 | Singlet (s) | 3H |

| C4-Methylene | -CH₂COOH | ~3.3-3.5 | Singlet (s) | 2H |

| Ethyl -CH₂ | -COOCH₂ CH₃ | ~4.1-4.3 | Quartet (q) | 2H |

| C2-Olefinic H | =CH COO- | ~5.7-5.9 | Singlet (s) | 1H |

| Acid -OH | -COOH | ~10.0-12.0 | Broad Singlet (br s) | 1H |

| Predicted ¹³C NMR Data for this compound | ||

| Assignment | Structure Fragment | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | -COOCH₂CH₃ | ~14 |

| C3-Methyl | =C(CH₃ )CH₂- | ~20-25 |

| C4-Methylene | -CH₂ COOH | ~40-45 |

| Ethyl -CH₂ | -COOCH₂ CH₃ | ~61 |

| C2 | =C HCOO- | ~115-120 |

| C3 | =C (CH₃)CH₂- | ~155-160 |

| C1 (Ester C=O) | -C OOCH₂CH₃ | ~166 |

| C5 (Acid C=O) | -C OOH | ~175-180 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the ¹H signal at ~4.2 ppm to the ¹³C signal at ~61 ppm for the ethoxy methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. It is invaluable for piecing together the molecular skeleton. Expected correlations would include the ester carbonyl carbon showing a cross-peak with the protons of the ethyl methylene group and the olefinic proton. The acid carbonyl carbon would correlate with the C4-methylene protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the stereochemistry, particularly the geometry (E/Z) of the double bond. For the E-isomer, a NOE correlation would be expected between the olefinic proton at C2 and the methylene protons at C4. For the Z-isomer, the NOE would be between the olefinic proton and the C3-methyl protons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., GC-MS, HR-ESI-MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation patterns. chemguide.co.uk

For this compound (C₈H₁₂O₄), the expected molecular weight is approximately 188.16 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula.

The fragmentation pattern in Electron Ionization (EI) mass spectrometry is predictable for an ester. libretexts.org Key fragmentation pathways would likely include:

Loss of the ethoxy group: [M - OCH₂CH₃]⁺, resulting in a peak at m/z 143.

Loss of an ethyl radical: [M - CH₂CH₃]⁺, leading to a peak at m/z 159.

McLafferty rearrangement: If sterically feasible, this could lead to characteristic neutral losses.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid end, particularly after initial fragmentation.

Analysis of related compounds, such as the bis(trimethylsilyl) ester of 3-methyl-2-pentenedioic acid, shows characteristic fragmentation patterns that can help predict the behavior of the ethyl ester derivative. nist.govnist.gov

| Predicted Mass Spectrometry Fragmentation for this compound | |

| m/z Value | Proposed Fragment Ion |

| 188 | [M]⁺ (Molecular Ion) |

| 173 | [M - CH₃]⁺ |

| 159 | [M - C₂H₅]⁺ |

| 143 | [M - OC₂H₅]⁺ |

| 115 | [M - COOC₂H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to its carbonyl groups. A very broad absorption between 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. Two distinct C=O stretching bands are expected: one for the ester carbonyl (~1730-1740 cm⁻¹) and another for the carboxylic acid carbonyl (~1700-1720 cm⁻¹). A C=C stretching absorption would appear around 1650 cm⁻¹. Strong C-O stretching bands for the ester group are also expected in the 1000-1300 cm⁻¹ region. spectroscopyonline.com Data for the parent compound, 3-Methyl-2-pentenedioic acid, confirms the presence of these key functional groups. nih.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C double bond, being more symmetric, is expected to show a strong signal in the Raman spectrum. Carbonyl stretches are also Raman active. nih.gov

| Predicted IR/Raman Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| ~2980 | C-H stretch (sp³) |

| ~1735 | C=O stretch (Ester) |

| ~1710 | C=O stretch (Carboxylic Acid) |

| ~1650 | C=C stretch (Alkene) |

| 1000-1300 | C-O stretch (Ester and Acid) |

X-ray Crystallography for Definitive Solid-State Structure and Relative Stereochemistry (for related compounds)

For instance, studies on various ethyl ester derivatives, such as ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, have successfully used X-ray diffraction to determine their precise spatial structure, including the planarity of ring systems and the orientation of the ethyl ester group. mdpi.com Such analyses confirm molecular connectivity and reveal intermolecular interactions like hydrogen bonding that dictate the crystal packing. researchgate.net For the title compound, this technique could definitively establish the E/Z geometry of the double bond and the conformational preferences of the side chains in the crystalline form.

Stereochemical Aspects of 3 Methyl 2 Pentenedioic Acid Ethyl Ester

Characterization of Geometric Isomerism (E/Z configurations)

The trisubstituted nature of the double bond in 3-Methyl-2-pentenedioic acid ethyl ester leads to the existence of two geometric isomers: the (E)- and (Z)-configurations. The assignment of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules. For the C-2 carbon, the priority groups are the ethyl ester group and the hydrogen atom. At the C-3 carbon, the priority groups are the methyl group and the carboxymethyl group.

In the (Z)-isomer , the higher priority groups on each carbon of the double bond are on the same side.

In the (E)-isomer , the higher priority groups on each carbon of the double bond are on opposite sides.

The characterization and differentiation of these isomers are primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the vinylic proton at C-2 is a key diagnostic feature. Due to the anisotropic effect of the carbonyl group of the ester, the vinylic proton in the (E)-isomer is expected to be deshielded and resonate at a lower field compared to the vinylic proton in the (Z)-isomer.

Another important NMR parameter is the long-range coupling constant between the vinylic proton and the methyl protons at C-3. Generally, the allylic coupling constant (⁴J) is different for the cis and trans arrangement of the coupled nuclei.

Infrared (IR) spectroscopy can also provide clues to the geometric configuration. The C=C stretching frequency in the (E)-isomer is often at a slightly different wavenumber compared to the (Z)-isomer due to the different substitution patterns and molecular symmetry.

Table 1: Representative Spectroscopic Data for E/Z Isomers of α,β-Unsaturated Esters

| Parameter | (E)-Isomer (Representative) | (Z)-Isomer (Representative) |

| ¹H NMR | ||

| Vinylic Proton (C-2 H) | δ 6.5-7.0 ppm | δ 5.8-6.2 ppm |

| Methyl Protons (C-3 CH₃) | δ 2.1-2.4 ppm | δ 1.9-2.2 ppm |

| ¹³C NMR | ||

| Carbonyl Carbon (Ester) | δ ~166 ppm | δ ~165 ppm |

| Vinylic Carbon (C-2) | δ ~120 ppm | δ ~118 ppm |

| Vinylic Carbon (C-3) | δ ~150 ppm | δ ~148 ppm |

| IR Spectroscopy | ||

| C=O Stretch | ~1715-1725 cm⁻¹ | ~1710-1720 cm⁻¹ |

| C=C Stretch | ~1640-1650 cm⁻¹ | ~1635-1645 cm⁻¹ |

Note: The values in this table are representative and may vary depending on the specific solvent and experimental conditions.

Diastereoselective and Enantioselective Control in Synthetic Routes to Chiral Derivatives

The synthesis of chiral derivatives of this compound, where a stereocenter is introduced, requires stereoselective methods to control the formation of diastereomers and enantiomers. Common strategies involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions.

Diastereoselective Synthesis:

A common approach to introduce a chiral center at the C-4 position is through a Michael addition of a nucleophile to the α,β-unsaturated system. The diastereoselectivity of this addition can be controlled by a pre-existing stereocenter in the reacting molecule or by employing a chiral auxiliary. For instance, attaching a chiral auxiliary to the C-5 ester group can effectively shield one face of the molecule, directing the incoming nucleophile to the opposite face.

Enantioselective Synthesis:

For the synthesis of enantiomerically enriched derivatives, several strategies can be employed:

Chiral Auxiliaries: Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that can be attached to the carboxylic acid function to direct subsequent reactions, such as alkylation at the α-position (C-4). After the stereoselective transformation, the auxiliary can be cleaved to yield the chiral product.

Chiral Catalysis: The use of chiral catalysts, such as chiral amines or metal complexes with chiral ligands, can promote enantioselective conjugate additions to the α,β-unsaturated ester.

The effectiveness of these methods is typically evaluated by determining the diastereomeric ratio (d.r.) or the enantiomeric excess (e.e.) of the product, often using chiral chromatography (HPLC or GC) or NMR spectroscopy with chiral shift reagents.

Table 2: Examples of Stereoselective Reactions for the Synthesis of Chiral Derivatives

| Reaction Type | Stereocontrol Method | Typical Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| Michael Addition | Substrate control with a chiral substituent | 70:30 to >95:5 d.r. |

| Chiral auxiliary (e.g., Evans oxazolidinone) | >90:10 d.r. | |

| Chiral catalyst (e.g., chiral amine) | 80% to >99% e.e. | |

| Alkylation of Enolate | Chiral auxiliary (e.g., pseudoephedrine) | >95:5 d.r. |

Conformational Analysis and Stereochemical Models

The conformational preferences of this compound are primarily dictated by the planarity of the α,β-unsaturated ester system, which allows for maximum conjugation between the C=C and C=O double bonds. This leads to two main planar conformations: the s-cis and s-trans conformers, which describe the orientation around the C-2—C(O) single bond.

s-trans conformation: The C=C and C=O bonds are anti-periplanar. This is generally the more stable conformation for unhindered α,β-unsaturated esters due to reduced steric hindrance.

s-cis conformation: The C=C and C=O bonds are syn-periplanar. This conformation can become more populated if there are significant steric interactions in the s-trans form.

For this compound, the presence of substituents on the double bond will influence the relative energies of these conformers. Computational models and spectroscopic techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the predominant conformation in solution.

In the context of stereoselective reactions, stereochemical models are used to predict the outcome. For reactions involving chiral auxiliaries, models such as the "A-strain" model or specific models for Evans oxazolidinones help to rationalize the observed diastereoselectivity by considering the steric hindrance imposed by the auxiliary. These models predict that the electrophile will approach from the less hindered face of the enolate, which is determined by the conformation of the chiral auxiliary.

For diastereoselective Michael additions, the transition state models often consider the chelation of a metal cation between the carbonyl oxygen and the nucleophile, leading to a rigid, chair-like transition state that dictates the stereochemical outcome.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the thermodynamics and kinetics of chemical reactions. For 3-methyl-2-pentenedioic acid ethyl ester, DFT calculations could be employed to elucidate the mechanisms of its various potential reactions, such as hydrolysis, esterification of the remaining carboxylic acid group, or addition reactions at the carbon-carbon double bond.

These calculations can map out the entire potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For instance, in a hypothetical hydrolysis reaction of the ethyl ester group, DFT could model the approach of a water molecule, the formation of a tetrahedral intermediate, and the final departure of ethanol (B145695).

Table 1: Hypothetical DFT-Calculated Energy Profile for Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Ester + H₂O) | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 | +12.5 |

| Products (Acid + EtOH) | -2.1 |

Note: This data is illustrative and not from a published study on this specific molecule.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

Many chemical reactions can yield more than one product. Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. DFT calculations are instrumental in predicting these outcomes by comparing the activation energies of the different possible reaction pathways. mdpi.com The pathway with the lowest activation energy barrier is generally the one that is favored kinetically, and therefore leads to the major product.

For this compound, a key reaction to consider would be the addition of an electrophile to the double bond. The methyl group and the two carbonyl groups will influence the electron density of the double bond, making one carbon atom more susceptible to electrophilic attack than the other. DFT calculations could precisely quantify this by modeling the transition states for both possible modes of addition, thereby predicting the regioselectivity of the reaction. Similarly, if a new chiral center is formed during a reaction, DFT can be used to predict which diastereomer or enantiomer will be formed in excess.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com While no specific QSAR studies on derivatives of this compound were identified, this methodology could be applied if a set of its derivatives were synthesized and tested for a particular biological activity.

The process would involve calculating a variety of molecular descriptors for each derivative. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. researchgate.netmdpi.com Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 2: Example of Descriptors for a Hypothetical QSAR Model

| Derivative | Molecular Weight | LogP | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Methyl ester | 158.15 | 1.2 | 2.5 | 15.4 |

| Ethyl ester | 172.18 | 1.6 | 2.6 | 12.8 |

| Propyl ester | 186.21 | 2.0 | 2.7 | 10.2 |

Note: This data is for illustrative purposes to demonstrate the concept of QSAR.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The molecule is not static but can adopt a multitude of shapes due to rotation around its single bonds. MD simulations can reveal the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between the ester and other molecules, such as solvent molecules or a biological target like an enzyme. libretexts.org By simulating the ester in a box of water molecules, for example, one can study its solvation and how it interacts with the surrounding water molecules through hydrogen bonds and van der Waals forces. libretexts.org This information is crucial for understanding its solubility and transport properties. If the ester is known to bind to a protein, MD simulations can be used to model the binding process and identify the key intermolecular interactions that stabilize the complex.

Applications in Organic Synthesis As a Versatile Building Block

Utilization in the Total Synthesis of Complex Natural Products and Analogues

The structural complexity and biological activity of natural products present significant challenges and opportunities in synthetic chemistry. 3-Methyl-2-pentenedioic acid ethyl ester has proven to be a useful synthon in this demanding area.

Role in Withanolide Precursor Synthesis

Withanolides are a group of naturally occurring C28-steroidal lactones known for their diverse and potent biological activities. The intricate framework of these molecules requires precise and efficient synthetic strategies. This compound, also known by synonyms such as 5-Ethyl 3-methyl-2-pentenedioate, is utilized in the chemical synthesis and preparation of classical withanolide precursors cymitquimica.com. Its carbon skeleton provides a foundational element that can be elaborated through various chemical transformations to construct the core structure of these complex steroids.

Integration into Polyketide Frameworks

Polyketides are another major class of natural products with a wide range of applications, including as antibiotics, antifungals, and anticancer agents. They are characterized by their diverse and often complex carbon chains derived from the repeated condensation of acetyl-CoA and malonyl-CoA units. Despite the utility of this compound in other areas of natural product synthesis, its specific role and integration into the synthesis of polyketide frameworks is not detailed in the available research literature.

Intermediate in the Preparation of Key Pharmaceutical Precursors

The strategic application of specific building blocks is crucial for the efficient and scalable synthesis of active pharmaceutical ingredients (APIs). This compound and its close structural analogues serve as important intermediates in the production of key pharmaceutical compounds.

Precursors to Ethosuximide and Other Medicinally Relevant Compounds

Ethosuximide is an anticonvulsant medication used primarily in the treatment of absence seizures. nih.govnist.gov The synthesis of this pharmaceutical often involves the creation of a core succinimide (B58015) ring structure. A key precursor for this synthesis is 2-ethyl-2-methylsuccinic acid synzeal.com.

A structurally related compound, (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester, has been identified as a direct intermediate in the preparation of labeled Ethosuximide pharmaffiliates.com. This highlights the importance of the C7 carbon skeleton with the characteristic ethyl and methyl substitutions at the same carbon atom, a feature shared by this compound. The general synthetic route to Ethosuximide involves the formation of such precursors, which are then cyclized to form the final pyrrolidine-2,5-dione ring system of the active drug.

| Precursor Compound | Role in Synthesis | Target Pharmaceutical |

| 2-Ethyl-2-methylsuccinic acid | Key precursor for forming the succinimide ring synzeal.com | Ethosuximide |

| (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester | Intermediate in the synthesis of labeled analogues pharmaffiliates.com | Ethosuximide |

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry and materials science. The reactivity of this compound makes it a potential candidate for the synthesis of various heterocyclic systems.

Synthesis of Pyridopyrimidine Derivatives

Pyridopyrimidines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including analgesic and anti-inflammatory properties nih.gov. While various synthetic routes exist for creating these scaffolds, the specific use of this compound as a direct building block for the synthesis of pyridopyrimidine derivatives is not documented in the surveyed scientific literature. Syntheses of these derivatives often proceed from different starting materials, such as substituted pyridines nih.gov.

Construction of Thiazole-Containing Structures

Thiazoles are a class of heterocyclic compounds that are integral to many biologically active molecules, including pharmaceuticals and natural products. The synthesis of the thiazole (B1198619) ring often involves the reaction of a thioamide with an α-haloketone or equivalent α-dicarbonyl synthon.

A thorough review of scientific literature and chemical databases reveals no specific documented instances of this compound being utilized as a direct precursor for the construction of thiazole-containing structures. While its molecular framework contains electrophilic centers that could theoretically react with nucleophilic sulfur and nitrogen reagents common in thiazole synthesis, no published research has demonstrated this application. The Hantzsch thiazole synthesis and related methods typically employ different types of carbonyl compounds or their derivatives.

Contribution to the Synthesis of Specialty Chemicals and Agrochemical Intermediates

Specialty chemicals are valued for their performance or function, and their synthesis often requires specific building blocks to construct complex molecular architectures. Similarly, agrochemical intermediates are key components in the production of pesticides, herbicides, and fungicides.

The primary documented application of this compound in this domain is its use as a starting material in the synthesis of a withanolide precursor. Withanolides are a group of naturally occurring steroids with a range of biological activities, making them a target for synthetic chemists in the field of specialty and fine chemicals. Beyond this specific application, there is a notable lack of information in the public domain regarding the use of this compound in the synthesis of other specialty chemicals or as an intermediate for agrochemicals.

Table 1: Documented Application in Specialty Chemical Synthesis

| Precursor Compound | Target Chemical Class | Application Area |

| This compound | Withanolide Precursor | Specialty/Fine Chemicals |

Monomer or Precursor in Polymer Chemistry and Material Science

In polymer chemistry, monomers with specific functional groups are used to build polymers with desired properties. Unsaturated esters and dicarboxylic acid derivatives can be employed in the synthesis of polyesters, polyamides, and other polymers through various polymerization techniques such as condensation polymerization or addition polymerization.

Despite the presence of a polymerizable double bond and an ester functional group, which suggest potential utility as a monomer or a precursor for polymer synthesis, there is no scientific literature available that documents the use of this compound in polymer chemistry or material science. Research in polyester (B1180765) synthesis and other related fields of material science does not currently include this specific compound as a monomer or precursor. Consequently, no data on its polymerization behavior, or the properties of any resulting polymers, can be provided.

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for 3-Methyl-2-pentenedioic acid ethyl ester Synthesis

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize sustainability, efficiency, and reduced environmental impact. For this compound, future research will likely focus on moving away from traditional synthesis methods that may rely on hazardous reagents and volatile organic solvents. One promising avenue is the adoption of one-pot synthesis protocols that combine multiple reaction steps, such as oxidation, deprotonation, and olefination, into a single procedure, thereby minimizing waste and improving efficiency. organic-chemistry.org

Key areas for development include:

Eco-friendly Solvents: Replacing conventional solvents with greener alternatives like ionic liquids or deep eutectic solvents can drastically reduce the environmental footprint of the synthesis.

Biorenewable Feedstocks: Investigating pathways to synthesize the target molecule from biorenewable starting materials, rather than petroleum-based precursors, is a critical goal for sustainability.

Energy Efficiency: Exploring alternative energy sources such as microwave or ultrasonic irradiation can lead to faster reaction times and lower energy consumption compared to conventional heating.

Atom Economy: Designing synthesis routes that maximize the incorporation of all starting materials into the final product, a core tenet of green chemistry, will be a primary focus.

| Green Chemistry Approach | Traditional Method Drawback | Potential Advantage |

| Use of Solid Acid Catalysts | Corrosive liquid acids, difficult separation | Catalyst is reusable, non-corrosive, and easily separated from the reaction mixture. |

| Solvent-Free Reactions | Use of volatile, often toxic, organic solvents | Eliminates solvent waste, reduces environmental impact, and can simplify purification. |

| Biocatalysis (Enzymes) | Harsh reaction conditions (high temp/pressure) | Mild reaction conditions, high selectivity, biodegradable catalyst. |

| One-Pot Synthesis | Multiple steps with intermediate isolation | Reduced solvent use, less waste, higher overall yield, and time efficiency. organic-chemistry.org |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is paramount for improving the production of this compound. Future research will likely explore a range of catalysts to enhance reaction rates, improve yields, and control stereoselectivity. dntb.gov.ua Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly attractive because they can be easily recovered and reused, aligning with green chemistry principles. mdpi.comum.edu.mt

Emerging trends in catalysis relevant to this molecule include:

Heterogeneous Catalysts: Solid-supported catalysts, such as acids or bases immobilized on silica (B1680970) or polymeric resins, offer significant advantages in terms of recyclability and process simplification. numberanalytics.comacs.org For instance, Amberlyst® A21, a polymeric resin, has been shown to be an effective and recyclable catalyst for related Michael reactions. mdpi.comresearchgate.net

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in synthesis. researchgate.net Chiral organocatalysts could be employed to achieve high enantioselectivity in the synthesis of specific stereoisomers of the target compound or its derivatives.

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. nih.gov Future work could involve screening for or engineering enzymes that can catalyze key bond-forming steps in the synthesis of this compound. nih.gov

Photocatalysis: Utilizing light to drive chemical reactions is a rapidly growing field. Photocatalysts could enable novel reaction pathways for the synthesis or functionalization of the molecule under ambient conditions. numberanalytics.com

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing better catalysts. The integration of advanced analytical and computational tools will be instrumental in elucidating the intricate details of the formation and reactivity of this compound.

Future research will benefit from:

In Situ Spectroscopy: Techniques like in situ Fourier-transform infrared (FT-IR) and Raman spectroscopy allow researchers to monitor reactions in real-time, providing direct evidence of transient intermediates and active catalyst sites. acs.orgdigitellinc.comnumberanalytics.com This real-time information is often impossible to obtain with traditional post-reaction analysis. acs.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways, calculating transition state energies, and predicting the outcomes of reactions. nih.govresearchgate.netnih.gov Combining experimental results with DFT calculations can provide a comprehensive picture of the reaction mechanism, guiding the rational design of more efficient processes. whiterose.ac.uk Machine learning is also being integrated with spectroscopy to help decipher complex spectral data and identify reaction processes. chinesechemsoc.org

| Technique | Type of Information Provided | Impact on Research |

| In Situ FT-IR/Raman | Real-time monitoring of reactant consumption, product formation, and intermediate species. mdpi.com | Enables precise reaction optimization and identification of short-lived intermediates. |

| Mass Spectrometry | Identification of reaction products and intermediates by their mass-to-charge ratio. | Confirms product structure and helps map out reaction pathways. |

| NMR Spectroscopy | Detailed structural information about molecules in solution. | Unambiguous structure determination of products and stable intermediates. |

| Density Functional Theory (DFT) | Calculation of molecular structures, reaction energies, and transition state barriers. nih.govresearchgate.net | Provides mechanistic insights, predicts reactivity, and guides catalyst design. whiterose.ac.uk |

Rational Design and Synthesis of Functionalized Derivatives with Tailored Reactivity

The structure of this compound, with its α,β-unsaturated system and two ester groups, serves as a versatile scaffold for the creation of new molecules. Rational design and synthesis of functionalized derivatives will be a key area of future research, aiming to create compounds with specific, tailored properties for applications in materials science, agrochemicals, and pharmaceuticals. mdpi.comnih.gov

Potential avenues for exploration include:

Introducing Diverse Functional Groups: The targeted introduction of halogens (e.g., fluorine), amino, or hydroxyl groups onto the carbon backbone could significantly alter the molecule's electronic properties and reactivity. nih.gov For example, fluorinated organic compounds often exhibit unique biological properties. nih.gov

Modifying Ester Groups: Varying the alcohol component of the ester groups can modulate properties like solubility, volatility, and susceptibility to hydrolysis.

Stereoselective Synthesis: Developing methods to control the stereochemistry of the molecule is crucial, as different stereoisomers can have vastly different biological activities and physical properties. nih.gov

Investigation of Unexplored Reactivity Patterns and Synthetic Transformations

While the fundamental reactivity of α,β-unsaturated esters is well-known, the specific reactivity of this compound likely holds unexplored potential. Future research will aim to uncover novel transformations and leverage its unique structure as a building block in complex molecule synthesis. researchgate.netorganic-chemistry.org

Areas ripe for investigation include:

Cycloaddition Reactions: The electron-deficient double bond makes the molecule a potential candidate for various cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems. acs.org

Tandem/Cascade Reactions: Designing multi-step reactions that occur in a single pot, where an initial reaction of the ester creates an intermediate that immediately undergoes a subsequent transformation, can lead to highly efficient synthesis of complex structures. acs.org

Conjugate Additions: As a classic Michael acceptor, the molecule can react with a wide array of nucleophiles. mdpi.comresearchgate.net Exploring reactions with novel nucleophiles could lead to new classes of compounds. researchgate.net

Polymerization: The presence of a double bond suggests that the molecule could serve as a monomer or co-monomer in the synthesis of novel polymers with potentially interesting properties.

Discovery of New Biological Roles for this compound and its Structural Motifs

The field of medicinal chemistry is constantly searching for new molecular scaffolds that can be developed into therapeutic agents. Esters are a common feature in many drugs, often used as prodrugs to improve properties like absorption and distribution. numberanalytics.com Given the structural features of this compound, it and its derivatives represent an untapped resource for biological screening.

Future research directions should include:

Broad Biological Screening: The compound and its synthesized derivatives should be subjected to a wide range of biological assays, including antimicrobial, antifungal, antiviral, anti-inflammatory, and cytotoxic screenings. google.comnih.gov Dicarboxylic acid esters have shown activity as neuromuscular blocking agents, suggesting another potential area of investigation. nih.gov

Enzyme Inhibition Studies: Many drugs function by inhibiting specific enzymes. The α,β-unsaturated carbonyl motif can act as a Michael acceptor, potentially enabling it to irreversibly bind to and inhibit enzymes, a strategy used in the design of some ACE inhibitors. nih.gov

Natural Product Synthesis: The structural motif present in this molecule could be a key component in the total synthesis of complex natural products. nih.govnih.govengineering.org.cn Developing efficient ways to incorporate this motif could streamline the synthesis of biologically active natural products. nih.gov The ester functionality is also critical in many biologically active compounds. nih.govnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Methyl-2-pentenedioic acid ethyl ester, and how can reaction efficiency be optimized?

- Answer : The ester is synthesized via acid-catalyzed esterification of 3-Methyl-2-pentenedioic acid with ethanol. Key parameters include:

- Catalyst : Concentrated H₂SO₄ (0.5–1.0 M) or BF₃·Et₂O for enhanced selectivity .

- Temperature : Reflux conditions (70–80°C) to drive equilibrium .

- Molar Ratio : Excess ethanol (5:1 alcohol:acid) improves yield to ~80% .

- Side Reactions : Minimize dehydration by using anhydrous conditions and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- GC-MS : Retention time (RT) ~21.11 min, Kovats Index (KI) 1322, with fragmentation patterns matching ethyl 2-methyl-3-pentenoate .

- NMR :

- ¹H NMR: δ 1.2–1.4 (t, ethyl CH₃), δ 4.1–4.3 (q, CH₂O), δ 5.2–5.8 (m, C=C-H) .

- ¹³C NMR: δ 170–175 ppm (ester C=O), δ 120–130 ppm (C=C) .

- IR : Strong C=O stretch at ~1740 cm⁻¹ and conjugated C=C at ~1650 cm⁻¹ .

Q. What stability considerations are critical for storing this ester in laboratory settings?

- Answer :

- Hydrolysis Sensitivity : Store at 4°C in airtight containers with desiccants to prevent moisture-induced degradation .

- Light Exposure : Protect from UV light to avoid cis-trans isomerization of the α,β-unsaturated system .

- Shelf Life : <5% degradation observed over 6 months under optimal storage .

Advanced Research Questions

Q. How does the electron-deficient α,β-unsaturated system in this ester influence its reactivity in Michael addition reactions?

- Answer : The conjugated double bond activates the β-carbon for nucleophilic attack. Computational studies (B3LYP/6-31G*) show:

- LUMO Localization : Electron density is concentrated at the β-carbon, favoring nucleophilic addition .

- Experimental Validation : Reactions with amines (e.g., pyrrolidine) yield β-adducts in >70% yield under mild conditions .

Q. How can contradictory data on esterification yields under varying catalytic conditions be resolved?

- Answer : Discrepancies arise from:

- Catalyst Type : BF₃·Et₂O yields higher regioselectivity (85%) than H₂SO₄ (70%) due to reduced side reactions .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields by 15–20% .

- Replication : Standardize protocols (e.g., 72-hour reflux in ethanol) to minimize variability .

Q. What computational tools predict the regioselectivity of cycloaddition reactions involving this ester?

- Answer :

- DFT Calculations : Fukui indices and dual descriptor analysis identify the β-carbon as the most electrophilic site .

- Molecular Dynamics : Simulate transition states to predict [4+2] Diels-Alder reactivity with dienes (e.g., cyclopentadiene) .

Methodological Considerations

| Parameter | Optimal Conditions | References |

|---|---|---|

| Synthesis Yield | 80% (H₂SO₄, reflux, 6 hours) | |

| GC-MS Retention | 21.11 min (KI 1322) | |

| Storage Stability | 4°C, anhydrous, dark | |

| NMR Shift (C=O) | δ 172 ppm (¹³C) |

Key Challenges and Solutions

- Isomerization During Synthesis : Use low-temperature esterification (40°C) to suppress E/Z interconversion .

- Analytical Interference : Employ HPLC with UV detection (λ = 210 nm) to separate ester isomers .

- Data Reproducibility : Adopt standardized protocols from authoritative sources (e.g., NIST spectral libraries) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.